molecular formula C17H18ClN3O2 B2963779 (2-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034294-76-1

(2-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2963779
CAS RN: 2034294-76-1
M. Wt: 331.8
InChI Key: IJGVFRPSJXFVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as CEP-26401, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Antimicrobial and Anticancer Applications

Research has shown that derivatives of this compound, such as novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives, exhibit potential as antimicrobial and anticancer agents. For instance, Hafez et al. (2016) synthesized a series of novel compounds that displayed significant antimicrobial and higher anticancer activity compared to the reference drug, doxorubicin, showcasing the compound's versatility in drug development against infectious diseases and cancer H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016.

Chemical Synthesis and Structural Analysis

Further applications include the synthesis of complex molecular structures for exploring fundamental chemistry and developing new materials. For example, Matsuda et al. (1976) investigated the formation of heterocyclic compounds using N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea, leading to the creation of imidazolidinone, triazinone, and pyrimidinone derivatives, highlighting the compound's role in innovative chemical synthesis Isamu Matsuda, Sakae Yamamoto, & Yoshio Ishii, 1976.

Molecular Docking and Modeling

The exploration of molecular docking and modeling is another crucial application. Research has been conducted on synthesizing new compounds with specific molecular structures for potential use in overcoming microbial resistance to pharmaceuticals. Katariya et al. (2021) synthesized and conducted a molecular docking study on 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, demonstrating the compound's utility in designing drugs with precise target interactions Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021.

Mechanism of Action

Target of Action

It is known that 2-chloro-4,6-dimethylpyrimidine, a related compound, exhibits antiviral activity . This suggests that the compound may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.

Mode of Action

Based on the antiviral activity of related compounds , it can be hypothesized that this compound may interfere with the replication machinery of viruses, thereby inhibiting their proliferation.

Biochemical Pathways

Given the antiviral activity of related compounds , it is plausible that this compound may affect pathways related to viral replication and protein synthesis.

Result of Action

Based on the antiviral activity of related compounds , it can be hypothesized that this compound may inhibit viral replication, leading to a decrease in viral load.

properties

IUPAC Name

(2-chlorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-11-9-12(2)20-17(19-11)23-13-7-8-21(10-13)16(22)14-5-3-4-6-15(14)18/h3-6,9,13H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGVFRPSJXFVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.